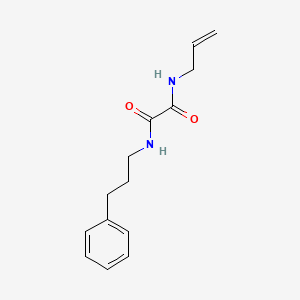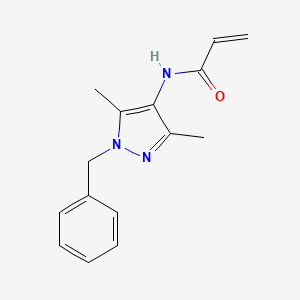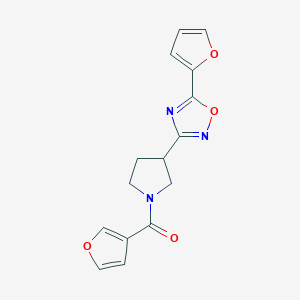
N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s of immense importance due to its wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Molecular Structure Analysis
Isoxazole is a five-membered heterocyclic compound with one oxygen atom and one nitrogen atom at adjacent positions .Chemical Reactions Analysis
The most common reaction for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized using various methods. For instance, it was produced by the reaction of hydroxylamine hydrochloride and 4-(dimethylamino)benzaldehyde in a one-pot, three-component condensation reaction (Qingfang Cheng, Qi-fa Wang, Li-sha Liu, & Jun-lei Zhang, 2009).
- Crystal Structure Determination: The crystal structure of similar compounds has been determined, providing insight into their molecular configuration and potential interactions (B. J. Al-Hourani et al., 2016).
Biological and Pharmacological Studies
- Interaction with Biological Targets: The compound's interaction with biological targets has been studied using molecular docking, although specific studies on N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide itself may not be available. Related compounds have been investigated for their binding and inhibition potency against specific enzymes (V. Leblais et al., 2004).
- Chemical Transformations: Various chemical transformations of related compounds have been explored, which can be relevant for the synthesis or modification of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide (J. Samaritoni et al., 1999).
Miscellaneous Applications
- Mesomorphic Properties: Research on isoxazole derivatives, similar to N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(isoxazol-3-yl)oxalamide, has investigated their mesomorphic properties, which are relevant in materials science and liquid crystal technology (Li Lu et al., 2014).
Future Directions
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-19(2)11-5-3-10(4-6-11)12(20)9-16-14(21)15(22)17-13-7-8-23-18-13/h3-8,12,20H,9H2,1-2H3,(H,16,21)(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOQYLAWPCFMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=NOC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N1-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2748177.png)






![N-(3,4-dimethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2748188.png)

![4-(diethylamino)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2748190.png)